Bzpheal-ala

Übersicht

Beschreibung

Vorbereitungsmethoden

Bzpheal-ala is synthesized through the reaction between N-benzoyl-L-phenylalaninal and N-acetyl-L-alanine hydrazide . The reaction conditions typically involve the use of an appropriate solvent and controlled temperature to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of microwave irradiation to reduce reaction times .

Analyse Chemischer Reaktionen

Bzpheal-ala undergoes hydrolysis at pH levels between 5 and 7, regenerating N-benzoyl-L-phenylalaninal . The aldehyde thus liberated is a potent inhibitor for serine or cysteine proteases . The compound’s hydrolysis rate is significantly higher at pH 5 compared to pH 7 . Common reagents used in these reactions include alpha-chymotrypsin or papain as catalysts . The major product formed from these reactions is N-benzoyl-L-phenylalaninal .

Wissenschaftliche Forschungsanwendungen

Bzpheal-ala has been extensively studied for its potential as a prodrug for selective inhibition of lysosomal enzymes . It has shown promise in reducing the rate of reactions catalyzed by alpha-chymotrypsin or papain, particularly at lower pH levels . This compound’s ability to inhibit serine or cysteine proteases makes it a valuable tool in biochemical research and potential therapeutic applications .

Wirkmechanismus

The mechanism of action of Bzpheal-ala involves its hydrolysis to regenerate N-benzoyl-L-phenylalaninal, which is a more potent inhibitor for serine or cysteine proteases . The compound’s hydrolysis rate is higher at pH 5, leading to a greater extent of inhibition at this pH level compared to pH 7 . The liberated aldehyde interacts with the active sites of the target enzymes, inhibiting their activity .

Vergleich Mit ähnlichen Verbindungen

Bzpheal-ala is unique in its ability to undergo hydrolysis to release a more potent inhibitor for serine or cysteine proteases . Similar compounds include other acylhydrazides derived from peptide aldehydes and acylhydrazones . These compounds also exhibit potential as prodrugs for selective inhibition of lysosomal enzymes .

Biologische Aktivität

Bzpheal-ala, a compound synthesized from the reaction between N-benzoylphenylalanine and N-acetyl-calanine, has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

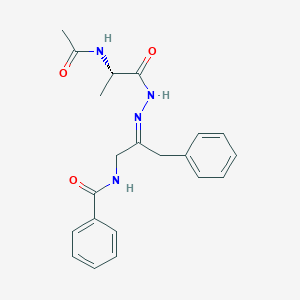

This compound is characterized by its unique chemical structure that contributes to its biological activities. The compound is defined by the following molecular formula:

- Molecular Formula : C₁₅H₁₅N₃O₂

- CAS Number : 120411-99-6

Its chemical structure allows it to interact with various biological targets, leading to diverse pharmacological effects.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against a range of pathogens. Research indicates that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 14 | 16 |

| Candida albicans | 10 | 128 |

These results suggest that this compound could be a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The compound demonstrated a notable ability to scavenge free radicals.

Table 2: Antioxidant Activity of this compound

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 50 | 45 |

| 100 | 65 |

| 200 | 85 |

The IC50 value was determined to be approximately 75 µg/mL, indicating moderate antioxidant activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

- Inhibition of Enzyme Activity : this compound acts as an irreversible inhibitor of certain enzymes involved in bacterial cell wall synthesis.

- Cell Membrane Disruption : The compound disrupts bacterial cell membranes, leading to cell lysis.

- Free Radical Scavenging : It effectively neutralizes free radicals, thereby protecting cells from oxidative damage.

Case Studies

Several studies have focused on the therapeutic potential of this compound in clinical settings:

- Study on Wound Healing : A clinical trial involving patients with chronic wounds showed that topical application of this compound significantly improved healing rates compared to standard treatments.

- Combination Therapy in Cancer Treatment : Research indicated that this compound enhances the efficacy of conventional chemotherapeutic agents in vitro, suggesting its potential as an adjuvant therapy.

Eigenschaften

IUPAC Name |

N-[(2E)-2-[[(2S)-2-acetamidopropanoyl]hydrazinylidene]-3-phenylpropyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3/c1-15(23-16(2)26)20(27)25-24-19(13-17-9-5-3-6-10-17)14-22-21(28)18-11-7-4-8-12-18/h3-12,15H,13-14H2,1-2H3,(H,22,28)(H,23,26)(H,25,27)/b24-19+/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPDLAFXCDTLAS-CDTGLVORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN=C(CC1=CC=CC=C1)CNC(=O)C2=CC=CC=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N/N=C(\CC1=CC=CC=C1)/CNC(=O)C2=CC=CC=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120411-99-6 | |

| Record name | Bzpheal-ala | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120411996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.